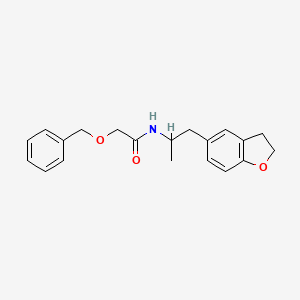

N~4~,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~4~,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine, also known as PD173074, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are cell surface receptors that play a crucial role in cell growth and differentiation. PD173074 has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.

科学的研究の応用

- GSLs play crucial roles in cell signaling, membrane organization, and immune responses. Researchers have found that this compound can inhibit GSL biosynthesis in cells and tissues. By modulating GSL levels, it may impact cellular processes and contribute to disease mechanisms .

- In cancer cells, 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine induces cell cycle arrest and apoptosis. Understanding its effects on cancer cell growth and survival can provide insights into potential therapeutic strategies .

- The compound’s impact on immune responses and inflammation is an active area of study. Researchers investigate its effects on immune cell function, cytokine production, and inflammatory pathways. Insights gained from these studies may lead to novel immunomodulatory therapies .

- Researchers use this compound as a tool to study GSL-related processes. By identifying specific GSL targets affected by the compound, they can develop targeted therapies for various diseases, including cancer, neurodegenerative disorders, and infectious diseases .

- While 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine has been relatively safe in scientific experiments, some studies suggest potential liver damage and alterations in lipid metabolism in animals. Ongoing research aims to understand its safety profile better.

- A related compound with a bromine atom has demonstrated antitubercular activity. Replacing a chlorine atom with a bromine atom led to a twofold increase in activity. This finding highlights the compound’s potential in tuberculosis drug development .

Glycosphingolipid (GSL) Biosynthesis Inhibition

Cancer Research

Immune and Inflammatory Modulation

Drug Development and Target Identification

Safety and Toxicity Assessment

Antitubercular Activity: (related compound):

特性

IUPAC Name |

4-N,4-N-dimethyl-5-(4-phenoxyphenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-22(2)17-16(12-20-18(19)21-17)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERSTBYMJVHVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665990 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2807463.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807466.png)

![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2807470.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2807471.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2807479.png)

![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2807483.png)